

# Flufylline (C21H24FN5O3): A Comprehensive Technical Guide to its Molecular Structure and Characterization

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Compound of Interest		
Compound Name:	Flufylline	
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#### **Abstract**

**Flufylline**, with the chemical formula C21H24FN5O3, is a xanthine derivative of significant interest in medicinal chemistry and pharmacology. This technical guide provides an in-depth overview of its molecular structure, synthesis, purification, and comprehensive characterization using modern analytical techniques. Detailed experimental protocols for its analysis via Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. Furthermore, this document elucidates its presumed mechanism of action as an adenosine receptor antagonist and phosphodiesterase inhibitor, supported by signaling pathway diagrams. All quantitative data is summarized in structured tables for clarity and comparative analysis.

#### **Molecular Structure**

**Flufylline**, systematically named 7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione, possesses a core theophylline structure (a dimethylated xanthine) linked to a 4-(4-fluorobenzoyl)piperidine moiety via an ethyl chain.[1]

Table 1: Molecular Descriptors of Flufylline[1]



Descriptor	Value
IUPAC Name	7-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione
SMILES	CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CC C(CC3)C(=O)C4=CC=C(C=C4)F
InChI	InChI=1S/C21H24FN5O3/c1-24-19- 17(20(29)25(2)21(24)30)27(13-23-19)12-11-26- 9-7-15(8-10-26)18(28)14-3-5-16(22)6-4-14/h3- 6,13,15H,7-12H2,1-2H3
InChlKey	PMEYQPKJAPXGPS-UHFFFAOYSA-N
Molecular Formula	C21H24FN5O3
Molecular Weight	413.4 g/mol
Monoisotopic Mass	413.18631781 Da

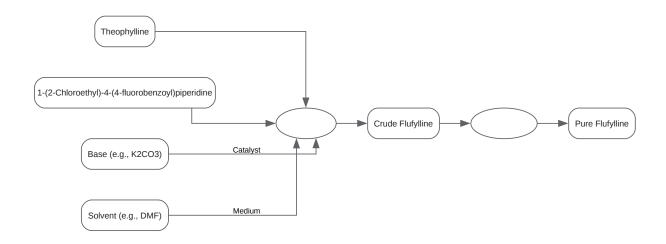
# **Synthesis and Purification**

While a specific, detailed synthesis protocol for **Flufylline** is not readily available in the public domain, a general methodology can be inferred from the synthesis of structurally related compounds. The synthesis would likely involve the alkylation of theophylline with a suitable ethyl-piperidine derivative.

#### **General Synthetic Approach**

A plausible synthetic route involves the reaction of a theophylline salt with a pre-synthesized N-ethyl-4-(4-fluorobenzoyl)piperidine derivative carrying a leaving group on the ethyl chain.





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Caption: General workflow for the synthesis of **Flufylline**.

#### **Purification Protocol**

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization or column chromatography are standard procedures.

Experimental Protocol: Purification by Recrystallization

- Solvent Screening: Identify a suitable solvent or solvent system in which **Flufylline** is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- Dissolution: Dissolve the crude **Flufylline** in a minimal amount of the hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
- Isolation: Collect the crystals by vacuum filtration.



- Washing: Wash the crystals with a small amount of cold solvent.
- Drying: Dry the purified crystals under vacuum.

# Molecular Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Although specific experimental spectra for **Flufylline** are not publicly available, the expected chemical shifts can be predicted based on its structure.

Table 2: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for **Flufylline** 



Atom Type	Predicted <sup>1</sup> H Chemical Shift (ppm)	Predicted <sup>13</sup> C Chemical Shift (ppm)
Theophylline - N-CH₃	3.2 - 3.5	28 - 30
Theophylline - N-CH₃	3.4 - 3.7	30 - 32
Theophylline - C=O	-	151 - 153
Theophylline - C=O	-	155 - 157
Theophylline - Imidazole CH	7.5 - 7.8	140 - 142
Theophylline - C4, C5, C8	-	107, 148, 141 (approx.)
Ethyl - N-CH <sub>2</sub>	4.2 - 4.5	45 - 48
Ethyl - C-CH <sub>2</sub>	2.8 - 3.1	55 - 58
Piperidine - CH <sub>2</sub> (axial & equatorial)	1.8 - 2.2, 2.8 - 3.2	53 - 56
Piperidine - CH	3.0 - 3.4	45 - 48
Fluorobenzoyl - Aromatic CH	7.1 - 7.3 (ortho to F)	115 - 117 (d, J ≈ 22 Hz)
Fluorobenzoyl - Aromatic CH	7.9 - 8.1 (ortho to C=O)	130 - 132 (d, J ≈ 9 Hz)
Fluorobenzoyl - C=O	-	195 - 198
Fluorobenzoyl - C-F	-	164 - 166 (d, J ≈ 250 Hz)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **Flufylline** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
- 13C NMR Acquisition: Acquire the carbon NMR spectrum, typically with proton decoupling.



 2D NMR (Optional): For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule like **Flufylline**.

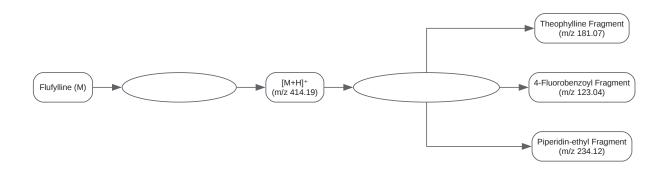
Table 3: Predicted m/z Values for **Flufylline** and Key Fragments

Ion	Predicted m/z	Description
[M+H] <sup>+</sup>	414.1936	Protonated molecular ion
Fragment 1	181.0716	Theophylline moiety
Fragment 2	123.0394	4-Fluorobenzoyl cation
Fragment 3	234.1220	Piperidin-ethyl fragment

Experimental Protocol: ESI-MS/MS

- Sample Preparation: Prepare a dilute solution of **Flufylline** (e.g., 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
- Infusion: Infuse the sample solution into the ESI source of the mass spectrometer.
- MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.
- MS/MS Analysis: Select the [M+H]<sup>+</sup> ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.





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Caption: Workflow for the mass spectrometric fragmentation analysis of **Flufylline**.

## **High-Performance Liquid Chromatography (HPLC)**

HPLC is a standard technique for assessing the purity and quantifying the concentration of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for **Flufylline**.

Table 4: Exemplary HPLC Method Parameters for Flufylline Analysis

Parameter	Condition
Column	C18 (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient	Start with 20% B, increase to 80% B over 15 min
Flow Rate	1.0 mL/min
Detection	UV at 273 nm (approximate λmax of theophylline)
Injection Volume	10 μL
Column Temperature	25 °C



Note: This is a starting point, and method optimization is necessary.

Experimental Protocol: HPLC Method Development and Validation

- Method Development: Optimize the mobile phase composition, gradient, and flow rate to achieve good peak shape and resolution.
- Validation (as per ICH guidelines):
  - Specificity: Ensure no interference from diluents or potential impurities.
  - Linearity: Establish a linear relationship between concentration and peak area over a defined range.
  - Accuracy: Determine the closeness of the measured value to the true value.
  - Precision: Assess the repeatability and intermediate precision.
  - Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
  - Robustness: Evaluate the method's performance under small, deliberate variations in parameters.

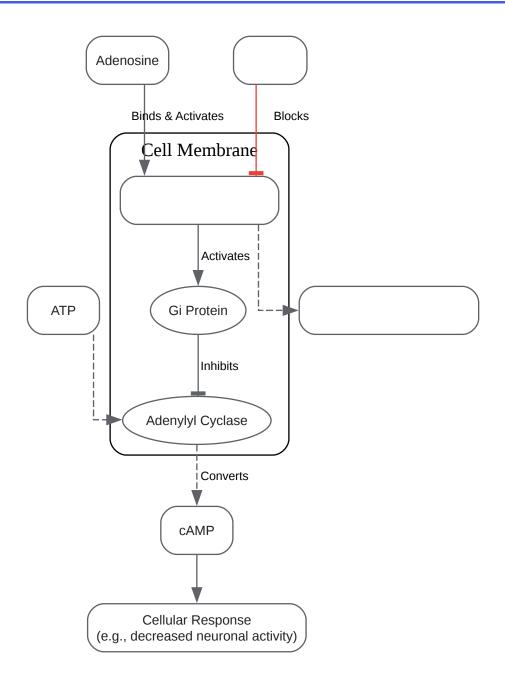
#### **Mechanism of Action and Signaling Pathways**

**Flufylline**, as a xanthine derivative, is presumed to exert its pharmacological effects through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.

#### **Adenosine Receptor Antagonism**

Adenosine is a neuromodulator that acts on four G protein-coupled receptor subtypes ( $A_1$ ,  $A_{2a}$ ,  $A_{2e}$ , and  $A_3$ ). **Flufylline** is expected to act as a competitive antagonist, particularly at the  $A_1$  and  $A_{2a}$  receptors. Antagonism of the  $A_1$  receptor, which is coupled to inhibitory G proteins (Gi/o), would lead to an increase in intracellular cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase.





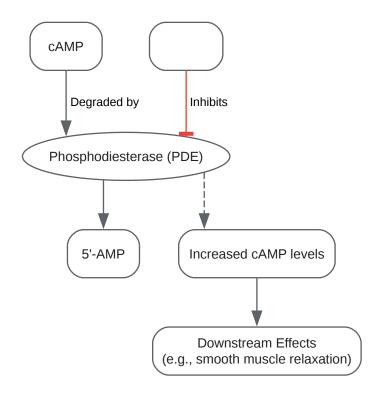
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Caption: Signaling pathway of Adenosine A1 receptor and its antagonism by Flufylline.

# **Phosphodiesterase (PDE) Inhibition**

PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. By inhibiting PDEs, xanthines like **Flufylline** can increase the intracellular concentrations of these second messengers, leading to various physiological effects such as smooth muscle relaxation.





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Caption: Mechanism of phosphodiesterase inhibition by Flufylline.

#### Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and characterization of **Flufylline**. While specific experimental data for **Flufylline** remains limited in publicly accessible literature, this document outlines the established methodologies and expected outcomes for its synthesis, purification, and analysis. The detailed protocols and signaling pathway diagrams serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological properties and therapeutic potential of this compound.

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#### References



- 1. Flufylline | C21H24FN5O3 | CID 71255 PubChem [pubchem.ncbi.nlm.nih.gov]
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